molecular formula C8H8ClNO2 B081249 1-Chloro-2,5-dimethyl-3-nitrobenzene CAS No. 13711-22-3

1-Chloro-2,5-dimethyl-3-nitrobenzene

Cat. No. B081249
CAS RN: 13711-22-3
M. Wt: 185.61 g/mol
InChI Key: ICVFACWRHDRTIM-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Molecular Structure Analysis

1-Chloro-2,5-dimethyl-3-nitrobenzene contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of indole derivatives is a topic of ongoing research, with novel methods continually being investigated .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of study .

Reaction with Dinitrogen Pentoxide

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .
  • Methods of Application: The reaction takes place in dichloromethane, a common organic solvent, and is catalysed by H-Faujasite-720 .
  • Results or Outcomes: The specific results or outcomes of this reaction were not detailed in the source. However, the reaction’s product could potentially be used in further chemical syntheses .

Preparation of Aromatic Azo Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the preparation of aromatic azo compounds . Azo compounds are used as dyes and pigments due to their vivid colors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of azo compounds typically involves a diazotization reaction .
  • Results or Outcomes: Azo compounds are widely used in the dye and pigment industries .

Enhanced Electrokinetic Remediation

  • Scientific Field: Environmental Science
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .
  • Methods of Application: The compound is used to simulate the behavior of 2,4-dinitrotoluene in soil remediation experiments .
  • Results or Outcomes: The specific results or outcomes of this application were not detailed in the source. However, the goal of such experiments is to develop effective methods for soil decontamination .

Preparation of Nitro Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .
  • Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
  • Results or Outcomes: Nitro compounds have various applications in the field of chemistry due to their reactivity and the presence of the nitro group .

Nomenclature of Substituted Benzene Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as an example in the study of the nomenclature of substituted benzene derivatives according to IUPAC rules .
  • Methods of Application: The compound is used to illustrate the rules of nomenclature, particularly the prioritization of functional groups and the application of the lowest locant rule .
  • Results or Outcomes: The study of nomenclature is fundamental to understanding and communicating in the field of organic chemistry .

Safety And Hazards

The safety data sheet for similar compounds suggests that they are toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-chloro-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFACWRHDRTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597814
Record name 1-Chloro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-dimethyl-3-nitrobenzene

CAS RN

13711-22-3
Record name 1-Chloro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 2-chloro-1,4-dimethylbenzene (5 mL, 37 mmol) in concentrated H2SO4 (5 mL) cooled to 0-5° C. was added dropwise concentrated HNO3 (4.7 mL, 74.6 mmol) over 20 min. After the addition, the reaction was stirred at 0-5° C. for 30 min, then poured carefully into a mixture of ice and saturated aqueous K2CO3 solution (40 mL), and extracted with EtOAc (3×). The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel), eluting with 10-30% EtOAc/hexane to give a mixture of the title compound and its regioisomer (1-chloro-2,5-dimethyl-4-nitrobenzene) (3.0 g). The mixture was further chromatographed (silica gel) eluting with 10% CH2Cl2 in hexane to afford pure compound 19A (0.2 g).
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0 (± 1) mol
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5 mL
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5 mL
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4.7 mL
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40 mL
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